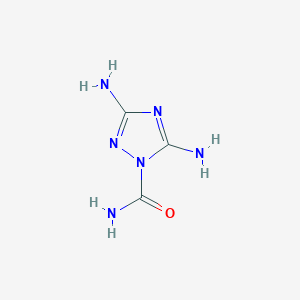
3,5-Diamino-1,2,4-triazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-1H-1,2,4-triazole-1-carboxamide is a chemical compound with the molecular formula C2H5N5O. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-1H-1,2,4-triazole-1-carboxamide typically involves the reaction of 3,5-diamino-1,2,4-triazole with a suitable carboxylating agent. One common method involves the use of carbon dioxide under high pressure and temperature conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal complex, to facilitate the formation of the carboxamide group.
Industrial Production Methods
Industrial production of 3,5-diamino-1H-1,2,4-triazole-1-carboxamide often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diamino-1H-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,5-Diamino-1H-1,2,4-triazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 3,5-diamino-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets and pathways:
DNA Synthesis Inhibition: The compound inhibits DNA synthesis by interfering with the replication machinery, preventing cell proliferation.
Antitumor Activity: It exerts antitumor effects by modulating epigenetic pathways, leading to the suppression of tumor growth.
Corrosion Inhibition: The compound forms a protective layer on metal surfaces, preventing oxidative reactions and corrosion.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diamino-1,2,4-triazole: A closely related compound with similar chemical properties but lacking the carboxamide group.
3,5-Dinitro-1,2,4-triazole: Another derivative with nitro groups, known for its energetic properties.
3,5-Diamino-1,2,4-triazole-1-carboxylic acid: Similar to the carboxamide derivative but with a carboxylic acid group instead.
Uniqueness
3,5-Diamino-1H-1,2,4-triazole-1-carboxamide is unique due to its combination of amino and carboxamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
91986-48-0 |
|---|---|
Fórmula molecular |
C3H6N6O |
Peso molecular |
142.12 g/mol |
Nombre IUPAC |
3,5-diamino-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C3H6N6O/c4-1-7-2(5)9(8-1)3(6)10/h(H2,6,10)(H4,4,5,7,8) |
Clave InChI |
SKZGQKLHRNIFOM-UHFFFAOYSA-N |
SMILES canónico |
C1(=NN(C(=N1)N)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12908761.png)
![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)
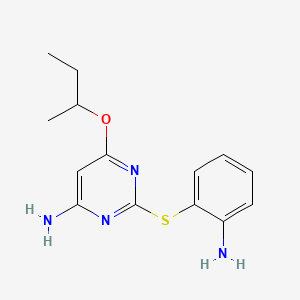

![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)
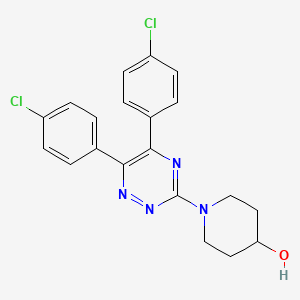
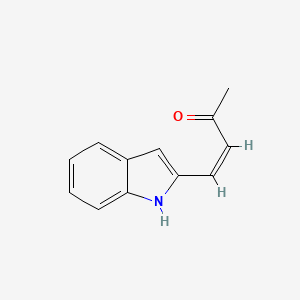

![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)
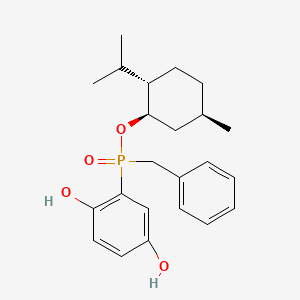


![4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12908832.png)

